ZM241385 is a selective antagonist of the human adenosine A2A receptor, a member of the G protein-coupled receptor family. This compound has gained significant attention due to its potential therapeutic applications in various conditions, including neurodegenerative diseases and cancer. ZM241385 is recognized for its high affinity and selectivity for the adenosine A2A receptor, making it a valuable tool in pharmacological research.
ZM241385 was originally synthesized by researchers as part of efforts to develop selective adenosine A2A receptor antagonists. The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines and has been extensively studied for its binding properties and biological effects. Its structural classification allows it to interact specifically with the adenosine A2A receptor, distinguishing it from other receptor subtypes.
The synthesis of ZM241385 involves several key steps, starting from commercially available 2-furanhydrazide. The synthetic route typically includes:
The detailed synthetic pathway has been documented in various studies, highlighting modifications that optimize yield and purity .
ZM241385 has a well-defined molecular structure characterized by its triazolo[1,5-a]pyrimidine framework. The molecular formula is C10H12N4O, and its molecular weight is approximately 204.23 g/mol.
The chemical reactivity of ZM241385 primarily involves interactions with the adenosine A2A receptor. Key reactions include:
The compound's ability to form stable complexes with the receptor is critical for its function as an antagonist.
ZM241385 acts by selectively blocking the adenosine A2A receptor, thereby inhibiting its natural ligand's effects. The mechanism can be summarized as follows:
This mechanism underlies its potential therapeutic effects in conditions like Parkinson's disease and cancer immunotherapy.
The physical properties of ZM241385 include:
Chemical properties include:
ZM241385 has several scientific applications:
ZM241385, a triazolotriazine derivative, forms high-affinity complexes with the adenosine A₂A receptor (A₂AR), enabling detailed structural characterization via X-ray crystallography. Crystals of the thermostabilized A₂A receptor (A₂A-StaR²-b RIL562) bound to ZM241385 diffract to resolutions of 1.8–2.1 Å in the orthorhombic spacegroup C222₁. These structures reveal that ZM241385 occupies the orthosteric binding site, with its triazolotriazine core forming π-stacking interactions with Phe168^(ECL2) and hydrogen bonds with Glu169^(ECL2) and Asn253^(6.55) (Ballesteros-Weinstein numbering) [1] [7]. The ligand's furan group projects into a subpocket lined by transmembrane helices 3 (TM3), 5 (TM5), and 6 (TM6), engaging in hydrophobic contacts with Val84^(3.32), Leu85^(3.33), and Ile274^(7.39). The in meso soaking method demonstrates that ZM241385 displaces low-affinity carrier ligands (e.g., theophylline) without perturbing crystal packing, enabling efficient co-structure determination [1].
A defining feature of ZM241385-bound structures is the "ionic lock" between Arg102^(3.50) of the DRY motif and Glu228^(6.30), stabilizing the receptor's inactive conformation. This lock prevents outward movement of TM6, a prerequisite for G-protein coupling [7] [8]. Comparative analysis shows an all-atom RMSD of 0.074 Å between ZM241385-bound structures obtained via soaking versus traditional co-crystallization, confirming methodological robustness [1].
Table 1: Key Interactions in ZM241385-A₂AR Crystal Structures
Residue | Interaction Type | Structural Role |
---|---|---|
Phe168^(ECL2) | π-Stacking | Anchors triazolotriazine core |
Glu169^(ECL2) | H-bond | Binds triazolotriazine N7 amine |
Asn253^(6.55) | H-bond | Contacts furan oxygen |
Val84^(3.32) | Hydrophobic | Stabilizes furan orientation |
Arg102^(3.50)-Glu228^(6.30) | Salt bridge (ionic lock) | Maintains inactive conformation |
Molecular dynamics (MD) simulations of ZM241385 dissociation reveal a multistep pathway governed by residues beyond the static crystallographic binding site. TAMD (temperature-accelerated MD) simulations identify "gating residues" that regulate ligand egress:
Mutagenesis studies corroborate computational predictions:
These dynamics contrast with xanthine antagonists (e.g., caffeine), which exhibit faster dissociation due to fewer contacts with ECL2 and TM6 [1] [5].
Table 2: Residues Modulating ZM241385 Dissociation Kinetics
Residue Mutation | koff Change | Affinity (KD) Impact | Role in Pathway |
---|---|---|---|
E169Q^(ECL2) | ↑ 5-fold | Minimal | Disrupts ECL2-TM6 tether |
T256A^(6.58) | ↑ 3.8-fold | Minimal | Weakens polar furan contact |
H264A^(ECL3) | ↑ 4.2-fold | Minimal | Destabilizes ECL3 conformation |
I66A^(2.63) | ↓ 2.5-fold | Minimal | Enhances hydrophobic trapping |
L267A^(7.32) | ↓ 3.1-fold | Minimal | Stabilizes TM7 bottleneck |
ECL2 is pivotal for ZM241385’s A₂AR selectivity. Its β-hairpin structure positions Glu169 to form a salt bridge with His264^(ECL3), creating a "lid" over the binding pocket. This lid is absent in A₁ and A₃ adenosine receptors, explaining ZM241385’s >10,000-fold selectivity for A₂AR over A₃AR [4] [8]. Key ECL2 contributions include:
ECL3 residue His264^(7.29) further stabilizes the complex via:
This ECL2-ECL3 interplay excludes bulkier antagonists like SCH-58261, which lacks the furan moiety and shows 5 μM affinity at A₂BR due to reduced loop complementarity [8].
ZM241385 and xanthines (e.g., theophylline, caffeine) share antagonism but diverge in binding topology, kinetics, and selectivity:
Binding Site Topology
Affinity and Kinetics
Selectivity
ZM241385’s 4-hydroxyphenethylamine group confers A₂AR/A₂BR cross-reactivity (Ki(A₂BR) = 50 nM), whereas SCH-58261 (xanthine derivative) achieves >500-fold A₂AR selectivity by omitting this motif [8].
Table 3: Structural and Pharmacological Comparison of A₂AR Antagonists
Property | ZM241385 | Theophylline | Caffeine |
---|---|---|---|
Chemical Class | Triazolotriazine | Xanthine | Xanthine |
A₂AR Ki | 1.9 nM [8] | 8,000 nM [5] | 8,200 nM [5] |
A₁AR Selectivity | 134-fold [8] | 10-fold [5] | 4-fold [5] |
Key Interactions | Phe168^(ECL2), Glu169^(ECL2), Asn253^(6.55) | Asn253^(6.55), His250^(6.52) | Asn253^(6.55), Leu249^(6.51) |
Dissociation t1/2 | >60 min [6] | ~5 min [1] | <2 min [5] |
These distinctions underscore ZM241385’s utility in elucidating A₂AR-selective drug design principles. Its extended interactions with ECL2 and subpockets inaccessible to xanthines enable high-affinity, prolonged target engagement [1] [10].
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